

Spectroscopic Profile of *cis*-Dichlorobis(triethylphosphine)platinum(II): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triethylphosphine)platinum(II)</i>
Cat. No.:	B081013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of ***cis*-Dichlorobis(triethylphosphine)platinum(II)** (cis -[PtCl₂(PEt₃)₂]). This square planar platinum(II) complex is a subject of interest in coordination chemistry and serves as a valuable precursor and model compound in various chemical studies. This document outlines key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and presents logical workflows for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for cis -[PtCl₂(PEt₃)₂] based on available literature.

Table 1: Infrared (IR) Spectroscopic Data

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Reference
C-H stretching	2800 - 3200	Complex	[1]
Pt-Cl stretching (asymmetric)	~442	Strong	
Pt-Cl stretching (symmetric)	~427	Strong	
Pt-P stretching	~300	Medium	[2]

Table 2: Raman Spectroscopic Data

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Reference
Pt-P stretching	~450	Strong	[2]
Pt-Cl stretching	~300	Strong	[2]
Metal-ligand deformation	140 - 270	Medium	[2]
Lattice modes	< 140	Low	[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

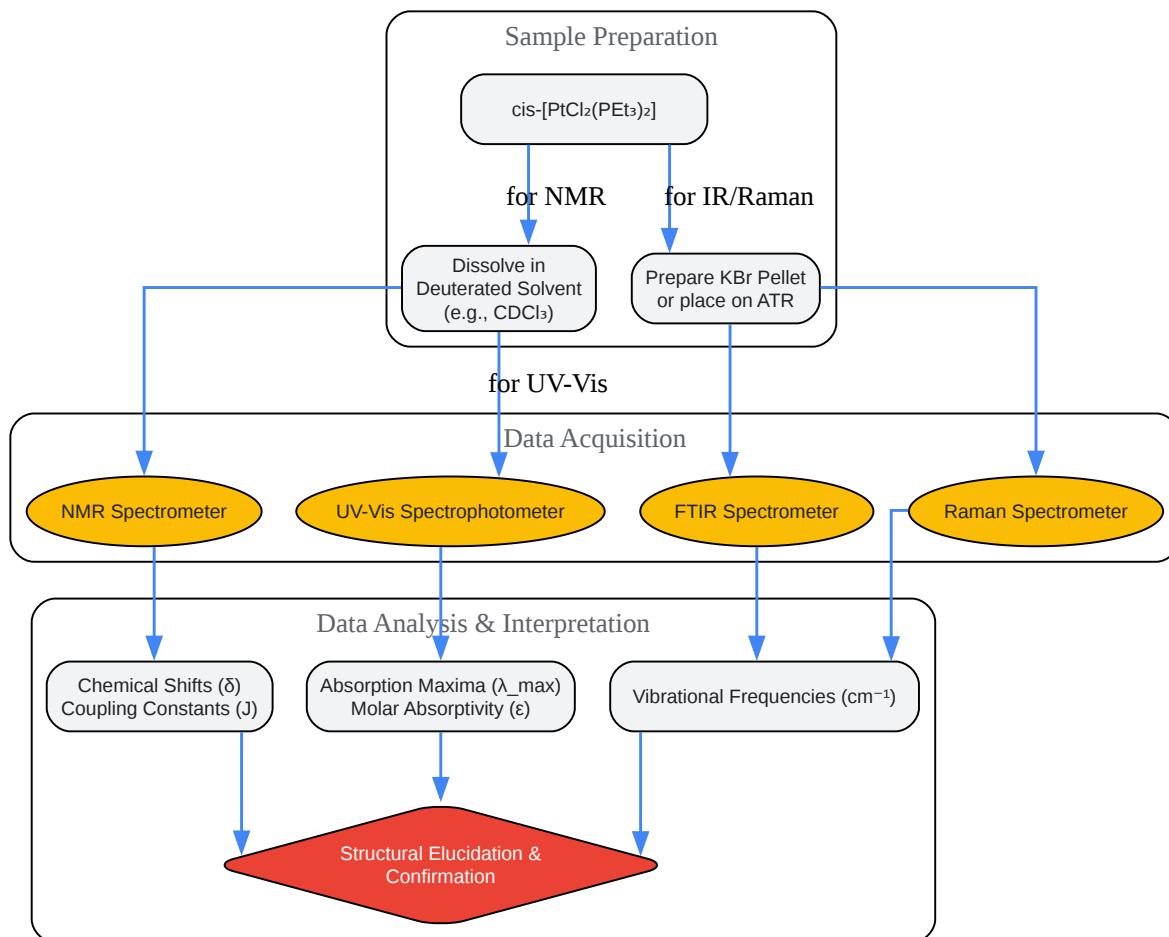
Nucleus	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Solvent	Reference
$^{31}\text{P}\{^1\text{H}\}$	~13.5	$^1\text{J}(\text{Pt-P}) \approx 3500$	CDCl_3	
^{195}Pt	~ -4500 to -4800	$^1\text{J}(\text{Pt-P}) \approx 3500$	CDCl_3	[3]
^1H	1.1-1.3 (m, CH_3), 1.8-2.0 (m, CH_2)	CDCl_3		
$^{13}\text{C}\{^1\text{H}\}$	~8.5 (d, CH_3), ~15.5 (d, CH_2)	$^2\text{J}(\text{P-C}) \approx 2$, $^1\text{J}(\text{P-C}) \approx 35$	CDCl_3	

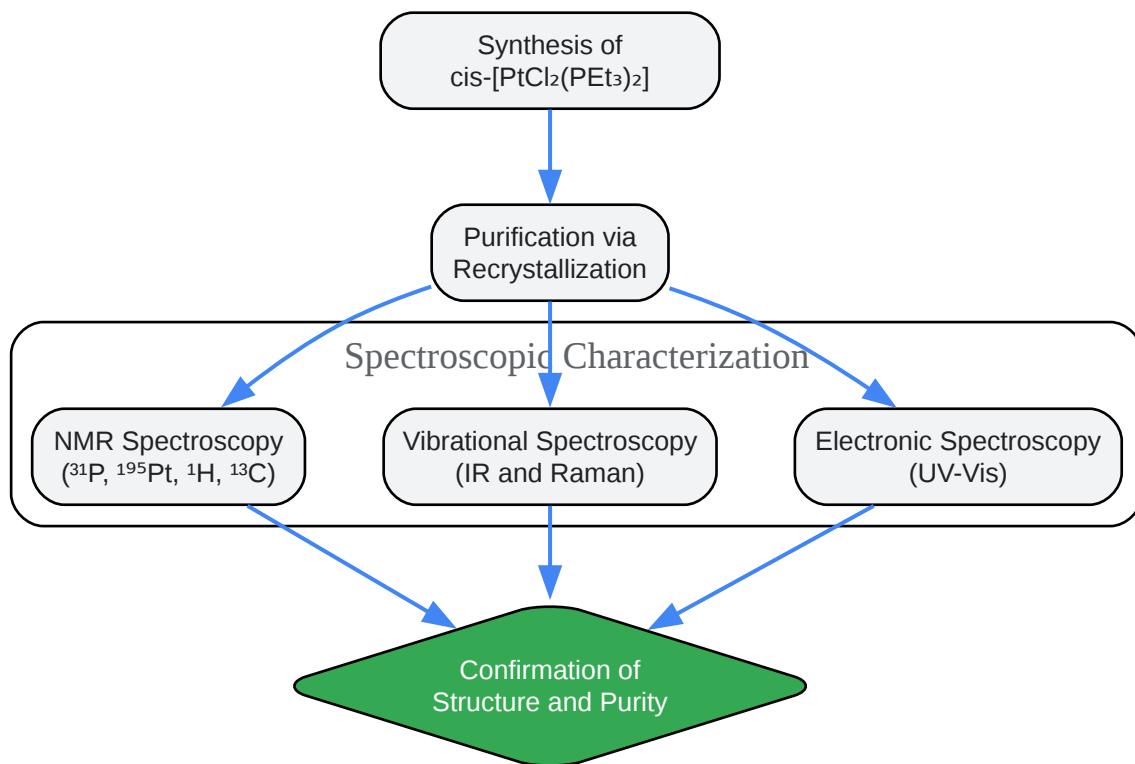
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Transition	Wavelength (λ , nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent	Reference
d-d transitions	~420 - 480	Low	Dichloromethane	[4]
Ligand-to-Metal				
Charge Transfer (LMCT)	< 350	High	Dichloromethane	

Experimental Protocols


Detailed methodologies for the acquisition of the spectroscopic data are provided below.


Synthesis of *cis*-Dichlorobis(triethylphosphine)platinum(II)

A common method for the synthesis of *cis*-[PtCl₂(PEt₃)₂] involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with triethylphosphine (PEt₃).

Procedure:

- Dissolve $K_2[PtCl_4]$ in a minimal amount of water.
- To this aqueous solution, add a stoichiometric amount (2 equivalents) of triethylphosphine.
- The reaction mixture is stirred at room temperature, leading to the precipitation of the crude product.
- The precipitate is collected by filtration, washed with water, ethanol, and diethyl ether.
- Recrystallization from a suitable solvent, such as dichloromethane or chloroform, yields the purified cis - $[PtCl_2(PEt_3)_2]$ complex.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of cis-Dichlorobis(triethylphosphine)platinum(II): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081013#spectroscopic-data-for-cis-dichlorobis-triethylphosphine-platinum-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com